N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of aromatic rings, piperazine, and carboxamide groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Attachment of the pyridinyl group: This step may involve nucleophilic substitution reactions.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving diamines and dihaloalkanes.
Coupling of the aromatic groups: This step might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final carboxamide formation: This can be achieved through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to form quinones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Hydrolysis of the carboxamide group to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and appropriate catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.
Chemical Biology: Use as a probe to study molecular interactions and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide would depend on its specific biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-(pyridin-4-yl)piperazine-1-carboxamide
- N-(3,4-dimethoxyphenyl)-4-(pyridazin-3-yl)piperazine-1-carboxamide
- N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Uniqueness
N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-31-18-4-3-17(15-19(18)32-2)25-22(30)29-13-11-28(12-14-29)21-6-5-20(26-27-21)24-16-7-9-23-10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKJORLCYEEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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